

# Development of reference standards for 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

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## Compound of Interest

Compound Name: 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

CAS No.: 98537-39-4

Cat. No.: B3025770

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Application Note: AN-2026-BOB Topic: Development of Certified Reference Materials (CRM) for 4-Bromo-

,2,5-trimethoxyphenethylamine (BOB) Date: March 5, 2026 Author: Senior Application Scientist, Metrology Division

## Executive Summary

This Application Note details the protocol for the synthesis, purification, and metrological certification of 4-Bromo-

,2,5-trimethoxyphenethylamine (commonly known as BOB or

-Methoxy-2C-B) as an ISO 17034 Primary Reference Standard.

BOB is a positional isomer of the 2C-series phenethylamines, characterized by a methoxy group at the benzylic (

) position. This structural modification introduces a chiral center and alters the fragmentation patterns in Mass Spectrometry (MS) compared to its non-beta-substituted analog, 2C-B. The production of this CRM addresses the critical need for forensic differentiation between BOB, 2C-B, and isobaric impurities in seized designer drug samples.

## Chemical Identity & Properties

Property	Specification
IUPAC Name	2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride
Common Name	BOB; -Methoxy-2C-B
CAS Number	98537-39-4 (HCl salt); 98537-42-9 (Free base)
Molecular Formula	C H BrNO HCl
Molecular Weight	290.15 g/mol (Free base); 326.61 g/mol (HCl salt)
Chirality	Contains one chiral center (-carbon).[1][2] Standard produced as a racemate ( ).
Appearance	White, crystalline powder

## Synthesis and Purification Protocol

The synthesis targets the hydrochloride salt for enhanced stability. The route utilizes the

-hydroxylation of the 2C-B precursor followed by O-methylation, optimized for high yield and minimal impurity profile.

## Synthetic Route (Optimized)

- Starting Material: 2,5-Dimethoxybenzaldehyde.
- Condensation: Reaction with nitromethane ( ) / to yield 2,5-dimethoxy-nitrostyrene.
- Bromination: Electrophilic aromatic substitution to yield 4-bromo-2,5-dimethoxy-nitrostyrene.
- Conversion to -Methoxy:
  - Note: Direct reduction leads to 2C-B. To install the -methoxy, the nitrostyrene is first converted to the -methoxy-nitroalkane via conjugate addition of methoxide, or via the -hydroxy intermediate.
  - Selected Method: Solvolysis of the corresponding -hydroxy-phenethylamine (obtained via cyanohydrin reduction or similar) in acidic methanol.
- Salt Formation: Precipitation with anhydrous HCl in diethyl ether.

## Purification Strategy (The CRM Grade)

To achieve the >99.5% purity required for a Primary Standard, a dual-purification strategy is employed.

- Step 1: Preparative HPLC:

- Column: C18 Phenyl-Hexyl (provides selectivity for aromatic isomers).
- Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
- Objective: Removal of unreacted 2C-B (des-methoxy) and regioisomers.
- Step 2: Recrystallization:
  - Solvent: Isopropanol/Ethanol (anhydrous).
  - Objective: Removal of residual solvents and trace inorganic salts.

## Analytical Characterization & Certification (ISO 17034)

This section defines the "Self-Validating System" for certification. We utilize qNMR as the primary ratio method for purity assignment, orthogonal to chromatographic techniques.[3]

### Structural Elucidation (Identity)

A. Nuclear Magnetic Resonance (NMR) The

-methoxy group provides a diagnostic signal distinct from the methylene triplet seen in 2C-B.

- <sup>1</sup>H NMR (400 MHz, D

O):

- 7.15 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H).

- 4.85 (dd, 1H,

-CH) – Diagnostic Peak (shifted downfield by oxygen).

- 3.80, 3.78 (s, 6H, Ar-OCH

).

- 3.35 (s, 3H,

-OCH

).

- 3.10-3.25 (m, 2H,

-CH

).

- 2D NMR (HMBC):

- Crucial for linking the

-OCH

protons to the

-carbon and confirming the linkage to the aromatic ring.

## B. Mass Spectrometry (HRMS)

- Technique: ESI-QTOF (Positive Mode).[4]

- Observed Mass: [M+H]

= 290.0386 / 292.0366 (1:1 Br isotope pattern).

- Fragmentation (CID):

- Loss of Methanol: [M+H - 32]

is a dominant pathway for

-methoxy amines (unlike 2C-B).

- Tropylium Ion: Formation of substituted tropylium species.

## Purity Assignment (Quantification)

Protocol: Quantitative NMR (qNMR) qNMR is the "Gold Standard" for primary reference material certification as it does not require a reference standard of the analyte itself.

- Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at

6.3 ppm.

- Solvent: D

O (ensures solubility of both salt and IS).

- Acquisition Parameters:

- Pulse Angle: 90°.

- Relaxation Delay (

): 60s (Must be

of the longest relaxing proton).

- Scans: 64 (for S/N > 500:1).

- Calculation:

Where

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity.<sup>[1][5][6][7]</sup>

## Homogeneity & Stability

- Homogeneity: 10 vials selected via stratified random sampling. Analyzed by HPLC-UV. ANOVA used to calculate

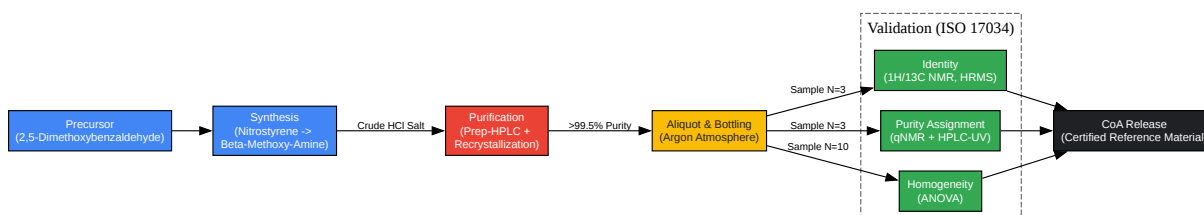
(uncertainty due to inhomogeneity).

- Stability: Accelerated stability study at 40°C/75% RH for 4 weeks. Monitoring for hydrolysis of the
  - methoxy ether (formation of
  - hydroxy impurity).

## Visual Protocols & Logic

### Diagram 1: Production & Certification Workflow

This diagram outlines the ISO 17034 compliant lifecycle of the BOB Reference Standard.

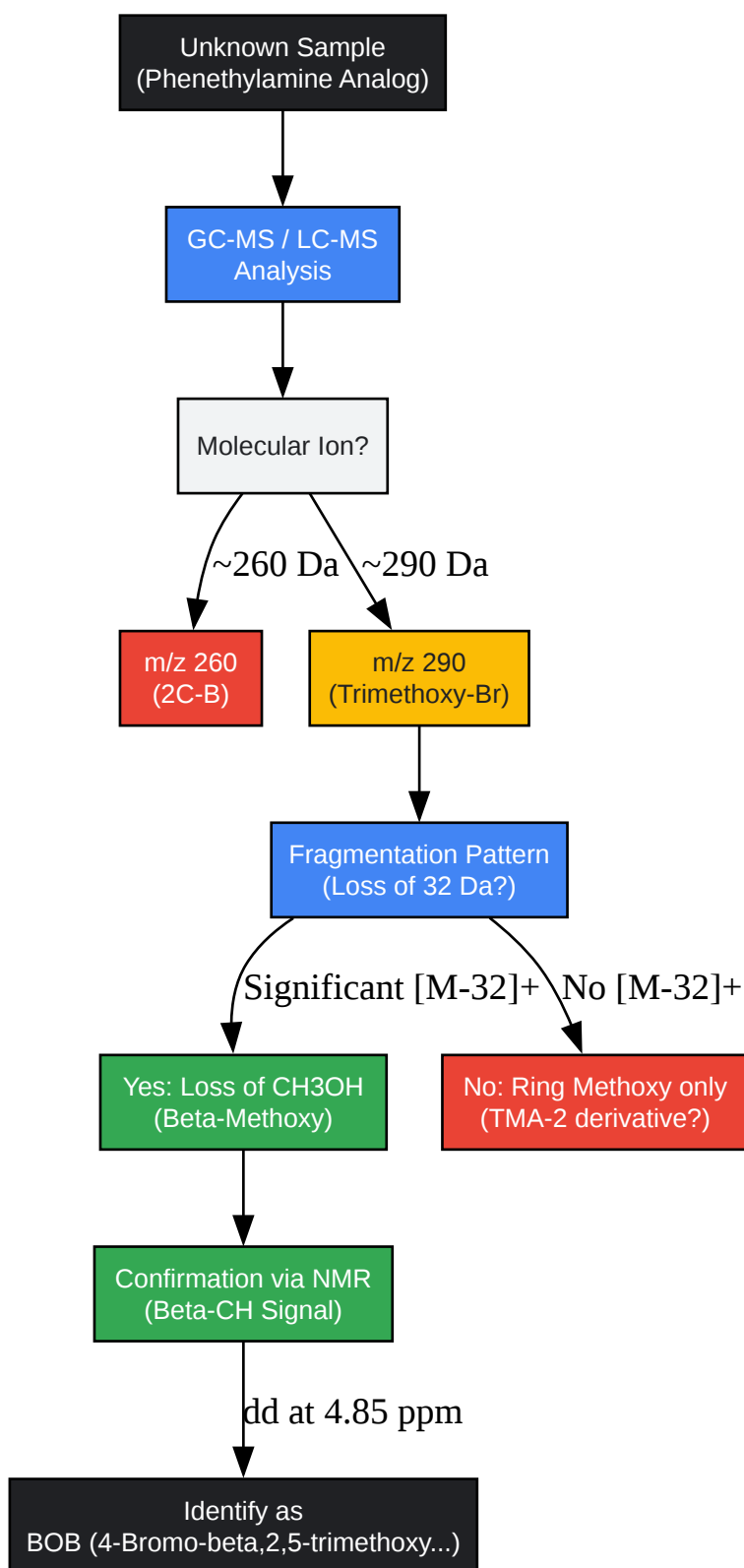


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Caption: Figure 1. End-to-end workflow for the production of ISO 17034 compliant BOB hydrochloride.

### Diagram 2: Analytical Differentiation Logic

A decision tree for forensic scientists to distinguish BOB from its close analogs (2C-B, DOB) using the reference standard.



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Caption: Figure 2. Forensic decision tree for differentiating BOB from 2C-B and other analogs.

## Handling and Storage

- **Storage:** Store at -20°C in amber glass vials. The -methoxy group is theoretically susceptible to elimination under strong acidic/thermal stress; however, the HCl salt is stable if kept dry.
- **Solubility:** Soluble in Methanol, DMSO, and Water.
- **Safety:Caution:** This compound is a potent 5-HT agonist. Handle in a fume hood with full PPE. Treat as a Schedule I substance (or local equivalent) until certified otherwise.

## References

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